Cas no 81310-57-8 (3-[(piperidin-1-yl)methyl]piperidine dihydrochloride)

3-[(Piperidin-1-yl)methyl]piperidine dihydrochloride is a bicyclic amine derivative with a piperidine scaffold, commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its dihydrochloride salt form enhances stability and solubility, facilitating handling in aqueous and polar solvent systems. The compound’s structural features, including a flexible methylene bridge between two nitrogen-containing rings, make it valuable for constructing pharmacologically active molecules, particularly in the development of CNS-targeting agents or receptor modulators. Its high purity and well-defined chemical properties ensure reproducibility in synthetic applications. The dihydrochloride salt also simplifies storage and transportation under standard laboratory conditions.
3-[(piperidin-1-yl)methyl]piperidine dihydrochloride structure
81310-57-8 structure
商品名:3-[(piperidin-1-yl)methyl]piperidine dihydrochloride
CAS番号:81310-57-8
MF:C11H22N2.2[HCl]
メガワット:255.22766
CID:1074907
PubChem ID:47002451

3-[(piperidin-1-yl)methyl]piperidine dihydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(3-Piperidinylmethyl)piperidine dihydrochloride
    • 3-[(piperidin-1-yl)methyl]piperidine dihydrochloride
    • AKOS015845372
    • 1-(Piperidin-3-ylmethyl)piperidinedihydrochloride
    • 1-(piperidin-3-ylmethyl)piperidine;dihydrochloride
    • 81310-57-8
    • 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride
    • EN300-59600
    • CS-0252259
    • SB43321
    • 3-(piperidin-1-ylmethyl)piperidine dihydrochloride
    • Z1695670001
    • G29004
    • MDL: MFCD13561487
    • インチ: InChI=1S/C11H22N2.2ClH/c1-2-7-13(8-3-1)10-11-5-4-6-12-9-11;;/h11-12H,1-10H2;2*1H
    • InChIKey: LHZLWMSCSUKXHN-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.C(C1CCCNC1)N1CCCCC1

計算された属性

  • せいみつぶんしりょう: 254.132
  • どういたいしつりょう: 254.132
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3A^2

3-[(piperidin-1-yl)methyl]piperidine dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P991898-250mg
1-(3-Piperidinylmethyl)-piperidine Dihydrochloride
81310-57-8
250mg
$ 80.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9842-1-1G
3-[(piperidin-1-yl)methyl]piperidine dihydrochloride
81310-57-8 95%
1g
¥ 402.00 2023-04-13
Enamine
EN300-59600-0.1g
3-[(piperidin-1-yl)methyl]piperidine dihydrochloride
81310-57-8 95.0%
0.1g
$26.0 2025-03-21
TRC
P991898-25mg
1-(3-Piperidinylmethyl)-piperidine Dihydrochloride
81310-57-8
25mg
$ 50.00 2022-06-03
TRC
P991898-50mg
1-(3-Piperidinylmethyl)-piperidine Dihydrochloride
81310-57-8
50mg
$ 65.00 2022-06-03
Enamine
EN300-59600-10.0g
3-[(piperidin-1-yl)methyl]piperidine dihydrochloride
81310-57-8 95.0%
10.0g
$564.0 2025-03-21
Alichem
A129006721-5g
1-(Piperidin-3-ylmethyl)piperidine dihydrochloride
81310-57-8 95%
5g
$463.50 2023-09-01
A2B Chem LLC
AV56033-1g
3-(piperidin-1-ylmethyl)piperidine dihydrochloride
81310-57-8 95%
1g
$115.00 2024-04-19
1PlusChem
1P01A881-250mg
3-(piperidin-1-ylmethyl)piperidine dihydrochloride
81310-57-8 95%
250mg
$106.00 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9842-1-1g
3-[(piperidin-1-yl)methyl]piperidine dihydrochloride
81310-57-8 95%
1g
¥402.0 2024-04-17

3-[(piperidin-1-yl)methyl]piperidine dihydrochloride 関連文献

3-[(piperidin-1-yl)methyl]piperidine dihydrochlorideに関する追加情報

Introduction to 3-[(piperidin-1-yl)methyl]piperidine dihydrochloride (CAS No. 81310-57-8)

3-[(piperidin-1-yl)methyl]piperidine dihydrochloride is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 81310-57-8, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of 3-[(piperidin-1-yl)methyl]piperidine dihydrochloride consists of a piperidine ring substituted with a methyl group and another piperidine moiety, forming a bidentate ligand-like framework. This configuration makes it a valuable candidate for various biochemical interactions, particularly in the design of small-molecule inhibitors and modulators.

The pharmacological relevance of 3-[(piperidin-1-yl)methyl]piperidine dihydrochloride stems from its ability to interact with biological targets in a highly specific manner. Recent studies have highlighted its role in the development of novel therapeutic agents targeting neurological and cardiovascular disorders. The compound's dual piperidine functionality allows for strong binding affinity to certain enzymes and receptors, making it a promising scaffold for further derivatization and optimization.

In the context of modern drug discovery, 3-[(piperidin-1-yl)methyl]piperidine dihydrochloride has been investigated for its potential as an intermediate in the synthesis of more complex molecules. Its structural features facilitate easy modifications, enabling chemists to explore diverse pharmacophores. For instance, researchers have explored its use in creating potent kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The dihydrochloride salt form enhances the compound's solubility and stability, making it more suitable for both in vitro and in vivo studies.

Recent advancements in computational chemistry have further elucidated the binding mechanisms of 3-[(piperidin-1-yl)methyl]piperidine dihydrochloride with target proteins. Molecular docking studies have revealed that this compound can effectively bind to ATP-binding pockets of kinases, thereby inhibiting their activity. Such findings have spurred interest in developing next-generation antineoplastic agents based on this scaffold. Additionally, the compound's ability to cross the blood-brain barrier has opened avenues for treating central nervous system disorders.

The synthesis of 3-[(piperidin-1-yl)methyl]piperidine dihydrochloride involves multi-step organic reactions, typically starting from commercially available piperidine derivatives. The process requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these synthetic routes, reducing the environmental impact and cost associated with production.

From a medicinal chemistry perspective, 3-[(piperidin-1-yl)methyl]piperidine dihydrochloride exemplifies the importance of structural diversity in drug design. Its unique framework provides a balance between metabolic stability and target specificity, which are critical factors in drug development. Researchers continue to modify its structure to enhance pharmacokinetic properties and minimize side effects. For example, substituting the methyl group with other functional groups can alter its pharmacological profile, leading to new therapeutic applications.

The safety profile of 3-[(piperidin-1-yl)methyl]piperidine dihydrochloride has been thoroughly evaluated through preclinical studies. These investigations have assessed its toxicity, pharmacokinetics, and potential interactions with other drugs. Preliminary results indicate that the compound is well-tolerated at therapeutic doses, although further studies are needed to fully understand its long-term effects. Regulatory agencies require comprehensive data on such compounds before they can be approved for clinical use.

The future prospects of 3-[(piperidin-1-yl)methyl]piperidine dihydrochloride are promising, given its versatility and potential applications across multiple therapeutic areas. Ongoing research aims to harness its full potential by exploring new synthetic pathways and expanding its range of biological targets. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

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Amadis Chemical Company Limited
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